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Abstract

OD36 hydrochloride is a potent, ATP-competitive, macrocyclic inhibitor of Receptor-
Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). By targeting
these two key kinases, OD36 hydrochloride demonstrates significant anti-inflammatory and
anti-osteogenic properties. This technical guide provides an in-depth overview of the
mechanism of action of OD36 hydrochloride, including its effects on downstream signaling
pathways, quantitative efficacy data, and detailed experimental protocols for key assays.

Introduction

OD36 hydrochloride has emerged as a valuable research tool for investigating the roles of
RIPK2 and ALK2 in various pathological processes. RIPK2 is a crucial mediator of
inflammatory signaling downstream of the nucleotide-binding oligomerization domain-
containing protein (NOD) receptors, while ALK2 is a bone morphogenetic protein (BMP) type |
receptor implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP). The dual
inhibitory activity of OD36 hydrochloride makes it a compound of interest for studying and
potentially treating inflammatory disorders and aberrant bone formation.

Mechanism of Action
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OD36 hydrochloride exerts its effects by directly binding to the ATP pocket of both RIPK2 and
ALK2, thereby preventing their phosphorylation and subsequent activation.

Inhibition of the NOD-RIPK2 Signaling Pathway

In the NOD-like receptor (NLR) signaling pathway, the recognition of bacterial peptidoglycans
by NOD1 and NOD?2 triggers the recruitment and activation of RIPK2. Activated RIPK2
undergoes autophosphorylation and initiates downstream signaling cascades, primarily leading
to the activation of the nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase
(MAPK) pathways. This results in the production of pro-inflammatory cytokines and
chemokines. OD36 hydrochloride effectively blocks the kinase activity of RIPK2, thereby
inhibiting these downstream inflammatory responses.
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Caption: OD36 HCI inhibits the NOD2-RIPK2 signaling pathway.

Inhibition of the ALK2-Smad Signaling Pathway

ALK2, a BMP type | receptor, plays a crucial role in bone and cartilage formation. Upon binding
of ligands such as BMPs or, in the case of FOP-associated mutations (e.g., R206H), activin A,
ALK2 forms a complex with a type Il receptor and becomes phosphorylated. Activated ALK2
then phosphorylates the downstream signaling proteins Smadl and Smad5. Phosphorylated
Smad1/5 forms a complex with Smad4, which translocates to the nucleus to regulate the
transcription of osteogenic genes. OD36 hydrochloride inhibits the kinase activity of both wild-

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b10814303?utm_src=pdf-body
https://www.benchchem.com/product/b10814303?utm_src=pdf-body
https://www.benchchem.com/product/b10814303?utm_src=pdf-body-img
https://www.benchchem.com/product/b10814303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

type and mutant ALK2, thereby preventing the phosphorylation of Smad1/5 and blocking the
osteogenic signaling cascade.[1]
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Caption: OD36 HCI inhibits the ALK2-Smad signaling pathway.

Data Presentation
i hibi .

Target Assay Type IC50 (nM) KD (nM) Reference
RIPK2 Kinase Assay 5.3 -

ALK2 Kinase Assay 47 37

ALK2 (R206H) Kinase Assay 22 -

ALK1 Kinase Assay - 90

Kinase Selectivity

OD36 hydrochloride was profiled against a panel of 366 kinases. At a concentration of 100
nM, significant inhibition (>50%) was observed for a limited number of kinases, highlighting its
relative selectivity.
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Kinase % Inhibition at 100 nM
RIPK2 >90%
ALK2 ~80%
SIK2 ~80%
ACVR2B ~80%
ACVRL1 ~80%

A more comprehensive kinase selectivity profile is not publicly available at this time.

In Vivo Efficacy

In a mouse model of MDP-induced acute peritonitis, a single intraperitoneal dose of OD36
hydrochloride demonstrated significant anti-inflammatory effects.

Model Species Dose Route Effect Reference

Inhibition of
inflammatory

] cell
MDP-induced

o Mouse 6.25 mg/kg i.p. recruitment
peritonitis

(neutrophils
and
lymphocytes)

Pharmacokinetic Data
No publicly available pharmacokinetic data for OD36 hydrochloride (e.g., Cmax, Tmax, AUC,

oral bioavailability) was identified.

Experimental Protocols
RIPK2 Kinase Assay (Radiometric)

This protocol is based on the methods described in Tigno-Aranjuez et al., 2014.
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Prepare reaction mix:
- Kinase buffer
- RIPK2 enzyme
- OD36 HCI (various conc.)
- Vehicle control (DMSO)

'

Pre-incubate for 10 min at RT

'

Initiate reaction with:
- ATP (radiolabeled, e.g., [y-33P]ATP)
- Substrate (e.g., myelin basic protein)

[Incubate for 2 hours at RT]

Stop reaction

[Spot reaction mix onto filter paper]

[Wash filters to remove unincorporated ATP]

Measure radioactivity (scintillation counting)

Click to download full resolution via product page

Caption: Workflow for a radiometric RIPK2 kinase assay.
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» Reaction Setup: In a 96-well plate, combine the kinase buffer, RIPK2 enzyme, and varying
concentrations of OD36 hydrochloride or vehicle control (DMSO).

e Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor
to bind to the enzyme.

e Reaction Initiation: Add a mixture of radiolabeled ATP (e.g., [y-*3P]ATP) and a suitable
substrate (e.g., myelin basic protein) to each well to start the kinase reaction.

 Incubation: Incubate the reaction mixture for 2 hours at room temperature.
e Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

o Substrate Capture: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose
paper).

e Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric
acid) to remove unincorporated radiolabeled ATP.

o Detection: Measure the radioactivity remaining on the filter paper using a scintillation
counter. The amount of radioactivity is proportional to the kinase activity.

o Data Analysis: Calculate the percent inhibition for each concentration of OD36
hydrochloride and determine the IC50 value.

Western Blot for Phospho-Smad1/5 in KS483 Cells

This protocol is based on the methods described in Sanchez-Duffhues et al., 2019.
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[Seed KS483 cells and grow to conﬂuency]

'

Pre-treat with OD36 HCI (0.1-1 pM)
for 24 hours

i

[ Stimulate with BMP-6 (50 ng/mL) j

for a specified time (e.g., 1 hour)

[ Lyse cells and collect protein extracts )

Determine protein concentration (e.g., BCA assay)

'

Perform SDS-PAGE and transfer to PVDF membrane

Block membrane and probe with primary antibodies
(anti-p-Smad1/5, anti-total Smad1/5, anti-loading control)

Incubate with HRP-conjugated secondary antibodies

Detect chemiluminescence and quantify band intensities

Click to download full resolution via product page

Caption: Workflow for Western blot analysis of p-Smad1/5.
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e Cell Culture and Treatment: Seed KS483 cells in culture plates and grow until they reach the
desired confluency. Pre-treat the cells with OD36 hydrochloride at concentrations ranging
from 0.1 to 1 uM for 24 hours.

o Stimulation: Stimulate the cells with 50 ng/mL of BMP-6 for a defined period (e.g., 1 hour) to
induce Smad1/5 phosphorylation.

o Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer
containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the cell lysates using a
standard method such as the bicinchoninic acid (BCA) assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to
a polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting:

o Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin
in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against phospho-Smad1/5, total Smad1/5,
and a loading control (e.g., GAPDH or (3-actin) overnight at 4°C.

o Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-
conjugated secondary antibodies for 1 hour at room temperature.

o Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence
(ECL) substrate and an imaging system. Quantify the band intensities using densitometry
software and normalize the phospho-Smad1/5 signal to the total Smad1/5 and loading
control signals.

MDP-Induced Acute Peritonitis in Mice

This protocol is based on the methods described in Tigno-Aranjuez et al., 2014.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b10814303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one
week prior to the experiment.

e Inhibitor Administration: Administer OD36 hydrochloride (6.25 mg/kg) or vehicle control via
intraperitoneal (i.p.) injection.

 Induction of Peritonitis: After a specified pre-treatment time (e.g., 30 minutes), induce
peritonitis by i.p. injection of muramyl dipeptide (MDP).

» Peritoneal Lavage: At a defined time point after MDP injection (e.g., 4-6 hours), euthanize
the mice and perform a peritoneal lavage by injecting and then withdrawing a fixed volume of
sterile PBS or saline into the peritoneal cavity.

o Cell Counting and Differentiation:

o Determine the total number of inflammatory cells in the peritoneal lavage fluid using a
hemocytometer or an automated cell counter.

o Prepare cytospin slides from the lavage fluid and stain with a differential stain (e.g.,
Wright-Giemsa) to identify and count the different types of inflammatory cells (e.qg.,
neutrophils, lymphocytes, macrophages).

o Data Analysis: Compare the number and composition of inflammatory cells in the peritoneal
lavage fluid of OD36 hydrochloride-treated mice with those of the vehicle-treated control

group.

Conclusion

OD36 hydrochloride is a potent dual inhibitor of RIPK2 and ALK2, demonstrating significant
anti-inflammatory and anti-osteogenic activities in preclinical models. Its mechanism of action
involves the direct inhibition of the kinase activity of these two enzymes, leading to the
suppression of downstream NF-kB/MAPK and Smad signaling pathways, respectively. The
data presented in this guide highlight the potential of OD36 hydrochloride as a valuable
research tool for elucidating the roles of RIPK2 and ALK2 in health and disease. Further
studies are warranted to explore its full therapeutic potential, including a comprehensive
characterization of its kinase selectivity and pharmacokinetic profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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